molecular formula C17H27Cl2N3O2 B13783141 1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride CAS No. 95022-51-8

1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride

Cat. No.: B13783141
CAS No.: 95022-51-8
M. Wt: 376.3 g/mol
InChI Key: KOQAVMCLIIUUAX-UHFFFAOYSA-N
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Description

[1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride: is a heterocyclic organic compound with the molecular formula C₁₇H₂₇Cl₂N₃O₂ and a molecular weight of 376.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with an ethoxycarbonyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride typically involves the reaction of 4-phenylpiperidine with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propylidene]azanium dichloride
  • 1-(2-(Amino(hydroxyimino)methyl)ethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride

Uniqueness: The unique combination of the piperidine ring, ethoxycarbonyl group, and phenyl group distinguishes [1-Azaniumylidene-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propyl]azanium dichloride from other similar compounds.

Properties

CAS No.

95022-51-8

Molecular Formula

C17H27Cl2N3O2

Molecular Weight

376.3 g/mol

IUPAC Name

[1-azaniumyl-3-(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)propylidene]azanium;dichloride

InChI

InChI=1S/C17H25N3O2.2ClH/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-20(13-10-17)11-8-15(18)19;;/h3-7H,2,8-13H2,1H3,(H3,18,19);2*1H

InChI Key

KOQAVMCLIIUUAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=[NH2+])[NH3+])C2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

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